Cpi-0610 - 1380087-89-7

Cpi-0610

Catalog Number: EVT-265060
CAS Number: 1380087-89-7
Molecular Formula: C20H16ClN3O2
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPI-0610, also known as Pelabresib, is a potent, first-in-class, selective, oral small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. [, , , , ] BET proteins, namely BRD2, BRD3, BRD4 and BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. [, ] CPI-0610 specifically targets the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins. [] By disrupting the interaction between BET proteins and acetylated histones, CPI-0610 modulates the expression of various genes, including those involved in oncogenic pathways, inflammation, and fibrosis. [, , , , , , , ] CPI-0610 has shown promising preclinical and clinical activity in hematological malignancies, particularly in multiple myeloma, lymphoma, and myelofibrosis. [, , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of CPI-0610 is described in detail in the publication by Dawson et al. [] The synthesis involves a multi-step process starting with a benzoisoxazole core. Key steps include:

Molecular Structure Analysis

The molecular structure of CPI-0610 has been determined through X-ray crystallography. [] The crystal structure reveals the specific interactions between CPI-0610 and the first bromodomain of human BRD4. The structure highlights the key pharmacophore features of CPI-0610 responsible for its potent and selective binding to BET bromodomains.

Chemical Reactions Analysis

The primary chemical reaction involving CPI-0610 is its binding to the bromodomains of BET proteins. [] This interaction occurs through non-covalent interactions, mainly hydrogen bonding and hydrophobic interactions.

Mechanism of Action

CPI-0610 acts by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated lysine residues on histones. [, , ] This disruption in BET protein binding leads to the downregulation of several genes, including MYC, BCL2, and NF-κB target genes, which are critical for tumor cell growth and survival. [, , , , , , ] Additionally, CPI-0610 has been shown to suppress the expression of IKZF1 and IRF4, further contributing to its anti-tumor activity in multiple myeloma. [] In myelofibrosis, CPI-0610 impacts megakaryocyte differentiation and cytokine production, thereby reducing bone marrow fibrosis, splenomegaly, and inflammation. [, , ]

Applications
  • Diffuse Large B-Cell Lymphoma (DLBCL): CPI-0610 induced responses, including complete responses, in patients with relapsed/refractory DLBCL. [] It also displayed potent in vitro cytotoxicity against DLBCL cell lines by inducing cell cycle arrest and apoptosis. [] Combination of CPI-0610 with histone deacetylase inhibitors showed synergistic effects in inducing apoptosis. []
  • Follicular Lymphoma (FL): CPI-0610 showed antitumor activity in patients with relapsed/refractory FL. []
  • Multiple Myeloma (MM): CPI-0610 demonstrated potent in vitro cytotoxicity against MM cell lines and patient-derived MM cells, inducing cell cycle arrest and apoptosis. [] It also overcame the protective effects of cytokines and bone marrow stromal cells. [] CPI-0610 showed synergistic activity in vitro when combined with lenalidomide or pomalidomide. []
  • Myelofibrosis (MF): CPI-0610, alone or in combination with ruxolitinib, demonstrated clinical benefits in MF patients with inadequate responses or refractory to ruxolitinib, including spleen volume reduction, symptom alleviation, improvement in bone marrow fibrosis, and increase in hemoglobin levels. [, , , , , , , , , , ]
  • Acute Myeloid Leukemia (AML): CPI-0610 was investigated in patients with relapsed or refractory AML, with one patient achieving partial remission. [] Preclinical studies also showed efficacy of CPI-0610 in advanced MPN cell lines and patient-derived CD34+ blastic phase MPN cells. [] Synergistic effects were observed when CPI-0610 was combined with other agents, including ruxolitinib, OTX015, and navitoclax. []

CPI-0610 (pelabresib) is a potent, first-in-class, selective, oral small-molecule inhibitor of the tandem amino-terminal bromodomains (BD1 and BD2) of bromodomain and extraterminal domain (BET) proteins. [] Here are some related compounds mentioned in the context of the provided research:

JQ1

  • Compound Description: JQ1 is a thieno-triazolo-1,4-diazepine small molecule that binds competitively to the acetyl-lysine binding motif of BET bromodomains. It has been shown to have anti-tumor activity in preclinical models of various cancers. [, ]

CPI-203

  • Compound Description: CPI-203 is a BET inhibitor used to develop a model of BET inhibitor resistance in acute myeloid leukemia (AML). [] It induces apoptosis in AML cells, correlating with the suppression of MYC and BCL2. []
  • Relevance: CPI-203 and CPI-0610 are both BET inhibitors, suggesting structural similarities. [] The resistance mechanisms observed with CPI-203 could provide insights into potential resistance mechanisms to CPI-0610. []
  • Compound Description: OTX015 is a potent, orally bioavailable small-molecule inhibitor of BET proteins. [, ] It has been investigated as a single agent and in combination therapies for multiple myeloma. [, ]
  • Relevance: OTX015, similar to CPI-0610, targets BET proteins and inhibits their function. [] Both compounds have shown efficacy in preclinical models of hematological malignancies, including multiple myeloma. [, ]

Suberoylanilide Hydroxamic Acid (SAHA)

  • Compound Description: SAHA, also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor that induces cell cycle arrest and apoptosis in various cancer cells. [, ]
  • Relevance: While not structurally related to CPI-0610, SAHA has shown synergistic effects with CPI-0610 in inducing apoptosis in diffuse large B-cell lymphoma (DLBCL) cells. [] This synergy suggests a potential therapeutic benefit of combining BET inhibitors with HDAC inhibitors.

Lenalidomide

  • Compound Description: Lenalidomide is an immunomodulatory drug used to treat multiple myeloma. It functions by binding to cereblon, leading to the degradation of Ikaros (IKZF1) and other proteins. []
  • Relevance: While structurally distinct from CPI-0610, lenalidomide demonstrates synergistic cytotoxic effects when combined with CPI-0610 in multiple myeloma cells. [] This synergy is attributed to the combined suppression of IKZF1, IRF4, and MYC. []

Pomalidomide

  • Compound Description: Pomalidomide is another immunomodulatory drug that, similar to lenalidomide, targets cereblon and leads to the degradation of Ikaros (IKZF1). []
  • Relevance: Pomalidomide, like lenalidomide, exhibits synergistic cytotoxicity with CPI-0610 in multiple myeloma cells. [] The mechanism of synergy is thought to be similar to that of lenalidomide, involving the combined suppression of IKZF1, IRF4, and MYC. []

Venetoclax

  • Compound Description: Venetoclax is a selective BCL-2 inhibitor that induces apoptosis in cancer cells by binding to BCL-2 and preventing its anti-apoptotic function. [, ]
  • Relevance: Venetoclax's activity in AML cells, particularly those with FLT3-ITD mutations, is contrasted with the activity of CPI-0610. [] Additionally, Venetoclax sensitivity is mentioned in the context of BCL2A1 overexpression, a protein targeted by CPI-0610. [] While not structurally related to CPI-0610, understanding their differential effects on AML cells may inform treatment strategies.

Ruxolitinib

  • Compound Description: Ruxolitinib is a Janus kinase 1/2 (JAK1/2) inhibitor used to treat myelofibrosis. It primarily reduces spleen volume and constitutional symptoms. [, , ]
  • Relevance: While not structurally similar to CPI-0610, Ruxolitinib is frequently used in combination with CPI-0610 in treating myelofibrosis. [, , ] This combination has been shown to have synergistic effects on reducing splenomegaly, improving bone marrow fibrosis, and potentially enhancing disease modification. [, , ]

Fedratinib

  • Compound Description: Fedratinib is another JAK1/2 inhibitor used in myelofibrosis treatment. []
  • Relevance: Although not directly studied in conjunction with CPI-0610, fedratinib serves as a comparator for the efficacy of the CPI-0610 and ruxolitinib combination in treating myelofibrosis. []

Properties

CAS Number

1380087-89-7

Product Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1

InChI Key

GCWIQUVXWZWCLE-INIZCTEOSA-N

SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CPI0610; CPI 0610; CPI-0610

Canonical SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl

Isomeric SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.